molecular formula C19H15N3OS B2709715 3-cyano-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide CAS No. 1235031-18-1

3-cyano-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide

Cat. No.: B2709715
CAS No.: 1235031-18-1
M. Wt: 333.41
InChI Key: DXCYDQSKRFFIQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyano-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with cyano, pyridin-2-ylmethyl, and thiophen-3-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: The starting material, benzoic acid, is converted to benzoyl chloride using thionyl chloride (SOCl₂). This intermediate is then reacted with an amine to form the benzamide.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide (NaCN) or potassium cyanide (KCN).

    Attachment of Pyridin-2-ylmethyl and Thiophen-3-ylmethyl Groups: These groups can be introduced through alkylation reactions using pyridin-2-ylmethyl chloride and thiophen-3-ylmethyl chloride, respectively, in the presence of a base like potassium carbonate (K₂CO₃).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nitrating agents

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring

    Reduction: Primary amines from the cyano group

    Substitution: Various substituted benzamides depending on the electrophile used

Scientific Research Applications

Chemistry

In chemistry, 3-cyano-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology and Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structure suggests potential activity as an inhibitor of certain enzymes or receptors, making it a candidate for anti-cancer, anti-inflammatory, or antimicrobial agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-cyano-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The cyano group could interact with nucleophilic sites, while the pyridin-2-ylmethyl and thiophen-3-ylmethyl groups could enhance binding affinity through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3-cyano-N-(pyridin-2-ylmethyl)benzamide: Lacks the thiophen-3-ylmethyl group, potentially altering its binding properties and reactivity.

    N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide: Lacks the cyano group, which may reduce its ability to participate in certain reactions or interactions.

    3-cyano-N-(thiophen-3-ylmethyl)benzamide: Lacks the pyridin-2-ylmethyl group, which could affect its solubility and binding characteristics.

Uniqueness

The presence of both pyridin-2-ylmethyl and thiophen-3-ylmethyl groups, along with the cyano group, makes 3-cyano-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide unique. This combination of functional groups can provide a balance of hydrophilic and hydrophobic properties, enhancing its versatility in various applications.

Properties

IUPAC Name

3-cyano-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c20-11-15-4-3-5-17(10-15)19(23)22(12-16-7-9-24-14-16)13-18-6-1-2-8-21-18/h1-10,14H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCYDQSKRFFIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.